Sulfane Sulfur Probe 4
Description
Significance of Reactive Sulfur Species (RSS) in Biological Systems
Reactive Sulfur Species (RSS) are a class of molecules containing sulfur that are integral to cellular regulation. nsf.gov This family includes thiols, hydrogen sulfide (B99878) (H₂S), and sulfane sulfur species. nsf.govnih.gov For a long time, hydrogen sulfide was a focal point of research and recognized as a gasotransmitter similar to nitric oxide, playing roles in processes like vasodilation, neurotransmission, and inflammation. semanticscholar.orglongdom.org However, emerging evidence suggests that sulfane sulfur species, which are often derived from H₂S, may be the true mediators of some of these biological effects. nih.govnih.gov
Sulfane sulfur refers to a sulfur atom with a zero oxidation state (S⁰) that is covalently bonded to another sulfur atom. nih.govresearchgate.net This unique configuration makes these species highly reactive and labile. semanticscholar.orgresearchgate.net Key biologically relevant sulfane sulfur species include:
Hydropersulfides (RSSH): These compounds feature a sulfur atom bonded to a thiol group. nih.govnih.gov
Polysulfides (RSSnR) and Hydrogen Polysulfides (H₂Sₙ): These are chains of sulfur atoms, with 'n' representing the number of sulfur atoms. nih.govnih.gov
Protein-bound Elemental Sulfur (S₈): This is another form of biologically important sulfane sulfur. nih.govnih.gov
These species are involved in the production, storage, and release of hydrogen sulfide and can be generated endogenously through enzymatic pathways. dojindo.comnih.gov
The physiological and pathophysiological significance of sulfane sulfur is an expanding area of research. These species are now understood to be involved in a wide array of biological processes. nih.govnih.gov They play a crucial role in sulfur-mediated redox signaling and can modulate protein function through a post-translational modification known as S-sulfhydration or persulfidation. nih.govsemanticscholar.org This modification of cysteine residues in proteins can alter their activity and is involved in cellular signaling. semanticscholar.orglongdom.org
Disruptions in the levels of sulfane sulfur are associated with various pathological conditions. nih.gov For instance, altered sulfane sulfur homeostasis has been implicated in cardiovascular diseases and neurodegenerative disorders. nsf.govnih.govahajournals.org Their ability to act as antioxidants and protect against electrophilic stress highlights their importance in maintaining cellular health. semanticscholar.orgmdpi.comoup.com
Evolution of Chemical Methodologies for Sulfane Sulfur Detection
The growing recognition of the importance of sulfane sulfur has driven the development of new and improved detection methods.
Historically, the primary method for detecting sulfane sulfur was the cold cyanolysis assay. mdpi.comrsc.org This technique involves the reaction of sulfane sulfur with cyanide ions to produce thiocyanate (B1210189). The thiocyanate is then reacted with a ferric ion to form a complex that can be quantified using absorption spectroscopy. mdpi.comrsc.org
However, this method has significant limitations. It is not suitable for real-time detection in living biological samples and cannot distinguish between different types of sulfane sulfur species, such as persulfides and polysulfides. mdpi.comrsc.orgrsc.org Furthermore, the harsh conditions required for the assay can disrupt the delicate balance of these reactive species in a biological system. rsc.org
To overcome the limitations of classical methods, fluorescent probe technologies have emerged as a powerful tool for studying sulfane sulfur in real-time within living cells and tissues. mdpi.comnih.gov These probes are designed to react specifically with sulfane sulfur species, resulting in a detectable change in fluorescence. dojindo.com
The development of probes like the SSP (Sulfane Sulfur Probe) series, including SSP4, has been a significant advancement. nih.govresearchgate.net These probes offer high sensitivity and selectivity, allowing for the visualization and quantification of sulfane sulfur with spatial and temporal resolution. nih.govdojindo.com The design of these probes often exploits the high nucleophilicity of sulfane sulfur species. mdpi.com For example, the SSP series utilizes a mechanism where the probe's thiophenol moiety attacks the electrophilic sulfane sulfur, leading to an intramolecular cyclization that releases a fluorophore. nih.gov This "turn-on" fluorescence provides a clear signal upon detection. nih.gov
The evolution of these fluorescent tools continues, with newer probes being developed to target specific subcellular compartments, like the mitochondria, or to offer different spectral properties for multiplexed imaging. nih.govrsc.org The ability to visualize these reactive species in their native environment is crucial for unraveling their complex roles in health and disease. nih.govmdpi.com
Detailed Research Findings
SSP4 Fluorescence Properties
| Property | Description | Reference |
|---|---|---|
| Fluorescence Mechanism | SSP4 is initially non-fluorescent. Upon reaction with sulfane sulfur, it undergoes a nucleophilic reaction that results in the formation of fluorescein (B123965), a highly fluorescent compound. | dojindo.comcaymanchem.com |
| Excitation/Emission Maxima | The resulting fluorescein has excitation and emission maxima of approximately 494/515 nm, respectively, emitting a strong green fluorescence. | caymanchem.comdojindo.com |
| Selectivity | SSP4 demonstrates high selectivity for sulfane sulfur species over other biologically relevant sulfur compounds like cysteine, glutathione (B108866), and hydrogen sulfide. It also shows high sensitivity in the presence of various amino acids and metal ions. | nih.govmedchemexpress.com |
| Sensitivity | The probe is highly sensitive and can detect both exogenous and endogenous sulfane sulfur in living cells at low concentrations. | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H20O7S2 |
|---|---|
Molecular Weight |
604.7 g/mol |
IUPAC Name |
[3-oxo-6'-(2-sulfanylbenzoyl)oxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-sulfanylbenzoate |
InChI |
InChI=1S/C34H20O7S2/c35-31(22-8-2-5-11-29(22)42)38-19-13-15-25-27(17-19)40-28-18-20(39-32(36)23-9-3-6-12-30(23)43)14-16-26(28)34(25)24-10-4-1-7-21(24)33(37)41-34/h1-18,42-43H |
InChI Key |
QIJWBZMASQXNLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C5=CC=CC=C5S)OC6=C3C=CC(=C6)OC(=O)C7=CC=CC=C7S |
Origin of Product |
United States |
Design and Mechanistic Principles of Sulfane Sulfur Probe 4 Ssp4
Structural Framework and Molecular Architecture of SSP4
The molecular structure of SSP4 is a deliberate assembly of components, each serving a distinct function in the detection mechanism. The probe is non-fluorescent in its native state and is designed to undergo a specific chemical transformation upon reaction with sulfane sulfurs to release a highly fluorescent molecule. dojindo.com This "turn-on" mechanism is central to its function as a chemical tool for biological investigation. nih.gov
The core of SSP4 is built upon a fluorescein (B123965) scaffold. nih.govresearchgate.net Fluorescein is a widely utilized fluorophore in biological research due to its excellent photophysical properties. Its selection as the signaling unit for SSP4 is based on several key advantages:
High Quantum Yield: Fluorescein exhibits a high fluorescence quantum yield, meaning it efficiently converts absorbed light into emitted fluorescent light, which contributes to the high sensitivity of the probe.
Well-Characterized Spectral Properties: It has a well-defined excitation and emission spectrum, with maximum excitation typically around 482-494 nm and maximum emission around 515 nm. researchgate.netmedchemexpress.com This allows for detection using standard fluorescence microscopy and spectroscopy equipment.
Chemical Modifiability: The fluorescein structure contains hydroxyl groups that can be chemically modified. In SSP4, these hydroxyl groups are masked by ester linkers, rendering the molecule non-fluorescent. The release of the unmodified fluorescein is the key to the probe's "turn-on" signal. nih.gov
To achieve specificity for sulfane sulfurs, SSP4 incorporates two critical reactive components: a thiophenolic moiety and an ester linker. nih.gov
Thiophenolic Moiety: This functional group acts as the recognition and reaction site for sulfane sulfurs. Sulfane sulfur species are characterized as being electrophilic, while the thiophenol group is a strong nucleophile. nih.gov This inherent chemical reactivity drives the initial interaction, where the nucleophilic thiophenol attacks the electrophilic sulfane sulfur. nih.gov
Ester Linker: The thiophenol group is connected to the fluorescein core via an ester linkage. This linker serves a dual purpose: it quenches the fluorescence of the fluorescein scaffold and acts as the trigger for the release mechanism. Once the initial reaction with sulfane sulfur occurs, the resulting intermediate attacks this pendant ester moiety. nih.gov
The combination of these elements exploits the unique chemical properties of sulfane sulfurs for selective detection. nih.gov
A distinctive feature of SSP4's architecture is the presence of two sulfane sulfur reaction sites. nih.gov The fluorescein core is symmetrically modified with two thiosalicyl groups, meaning it can theoretically react with two molecules of sulfane sulfur to achieve the full release of the fluorophore. nih.gov This design choice was an optimization over previous probes, such as SSP2, which contained only a single reaction site. The inclusion of dual sites was envisioned to enhance the probe's sensitivity. nih.govresearchgate.net Studies comparing SSP4 with its single-site counterpart, SSP2, have shown that SSP4 is significantly more sensitive for detecting certain types of sulfane sulfurs, particularly those bound to proteins (persulfidated proteins). nih.gov
| Property | Description | Reference |
|---|---|---|
| Target Analyte | Sulfane Sulfurs (e.g., persulfides, polysulfides) | nih.gov |
| Core Fluorophore | Fluorescein | researchgate.net |
| Reactive Moiety | Thiophenol | nih.gov |
| Excitation Wavelength (λex) | ~482-494 nm | researchgate.netmedchemexpress.com |
| Emission Wavelength (λem) | ~515 nm | researchgate.netmedchemexpress.com |
| Detection Limit | 28 nM (for Na₂S₂) | nih.gov |
Reaction Mechanism with Target Sulfane Sulfur Species
The detection of sulfane sulfurs by SSP4 is based on a two-step chemical reaction that results in the release of the fluorescein fluorophore, thereby generating a fluorescent signal. nih.govdojindo.com This mechanism is highly selective and efficient. elsevierpure.com
The process begins when the nucleophilic thiophenol group on SSP4 attacks an electrophilic sulfane sulfur species (represented as R-S-SH). nih.gov This is a classic nucleophilic substitution reaction where the thiol group of the probe displaces the R-S- group from the sulfane sulfur. This initial attack leads to the formation of a transient persulfide intermediate on the probe itself (an –SSH intermediate). nih.gov This step is the primary recognition event that confers the probe's specificity for its target molecules.
Following the formation of the –SSH intermediate, a rapid, irreversible intramolecular reaction occurs. nih.gov The newly formed terminal thiol of the persulfide intermediate performs a nucleophilic attack on the adjacent ester carbonyl carbon that links the reactive moiety to the fluorescein core. nih.gov This intramolecular cyclization is favored due to the close proximity of the reacting groups. The reaction results in the formation of a stable five-membered ring product, benzodithiolone, and the cleavage of the ester bond. nih.gov This cleavage liberates the hydroxyl group on the fluorescein molecule, releasing it in its highly fluorescent, unquenched form. nih.govdojindo.com When tested with an excess of elemental sulfur (S8), SSP4 cleanly and almost quantitatively forms the benzodithiolone cyclization product and free fluorescein, confirming the efficiency of this mechanism. nih.gov
| Step | Description | Key Species Involved | Reference |
|---|---|---|---|
| 1. Recognition & Attack | The nucleophilic thiophenol on SSP4 attacks the electrophilic sulfane sulfur. | SSP4 thiophenol, Sulfane Sulfur (RSSH) | nih.gov |
| 2. Intermediate Formation | A transient persulfide (–SSH) intermediate is formed on the probe. | SSP4-SSH intermediate | nih.gov |
| 3. Intramolecular Cyclization | The terminal thiol of the intermediate attacks the adjacent ester carbonyl. | SSP4-SSH intermediate | nih.gov |
| 4. Fluorophore Release | The ester bond is cleaved, releasing free fluorescein and the cyclized by-product. | Fluorescein, Benzodithiolone | nih.gov |
Fluorescent "Turn-On" Upon Reaction
This compound (SSP4) is designed as a "turn-on" fluorescent probe, meaning it is initially non-fluorescent and only emits a strong fluorescent signal after reacting with its target, sulfane sulfurs. dojindo.comdojindo.comdojindo.co.jp This activation is based on a specific chemical reaction that releases a well-known fluorophore. nih.govresearchgate.net
The core structure of SSP4 consists of a fluorescein molecule whose hydroxyl groups are masked by ester linkages to two thiosalicyl moieties. dojindo.comnih.gov This modification renders the entire molecule non-fluorescent. The detection mechanism is initiated when the nucleophilic thiophenol group on the probe attacks an electrophilic sulfane sulfur species. nih.gov This initial reaction forms a reactive persulfide intermediate. Subsequently, this intermediate undergoes a rapid, intramolecular cyclization reaction, attacking the adjacent ester linkage. This process cleaves the ester bond, releasing the fluorescein molecule. nih.govresearchgate.net
The liberation of the fluorescein, which is highly fluorescent, results in a significant increase in fluorescence intensity, signaling the presence of sulfane sulfurs. dojindo.co.jp This "turn-on" response is rapid and pronounced, with studies showing a significant increase in fluorescence that reaches a plateau in approximately 45 minutes upon reaction with a sulfane sulfur source like sodium disulfide (Na₂S₂). nih.gov The resulting fluorescence can be measured with excitation and emission maxima typically around 482-494 nm and 515 nm, respectively. researchgate.netmedchemexpress.comglpbio.com This mechanism ensures high sensitivity and a low background signal, as the fluorescence is directly proportional to the amount of sulfane sulfur detected, up to the saturation point of the probe. nih.gov
Stoichiometric Considerations in Reaction with Sulfane Sulfur Substrates
The molecular structure of this compound (SSP4) dictates the stoichiometry of its reaction with sulfane sulfur species. The chemical name for SSP4, 3',6'-Di(O-thiosalicyl)fluorescein, indicates that a central fluorescein molecule is bound to two thiosalicyl groups. dojindo.com These two groups represent two distinct reaction sites on a single SSP4 molecule. nih.gov
Upon reaction with sulfane sulfurs, one molecule of SSP4 undergoes a transformation that yields one molecule of fluorescein and two molecules of a byproduct, 1,2-benzodithiol-3-one. glpbio.com This product ratio confirms that both reactive sites on the SSP4 molecule are consumed during the detection process.
Experimental data provides further insight into the reaction's quantitative aspects. In one study, a fixed concentration of SSP4 (5 μM) was treated with varying concentrations of a sulfane sulfur substrate (Na₂S₂, ranging from 0 to 50 μM). nih.gov The results showed that the fluorescence intensity increased linearly as the substrate concentration rose to 15 μM. nih.gov Beyond this point, the fluorescence intensity reached a steady state, indicating that the probe was saturated. nih.gov This linear relationship up to a certain threshold demonstrates that SSP4 can be used for the quantitative detection of sulfane sulfurs within a specific concentration range. nih.gov The calculated limit of detection from this data was found to be 28 nM, highlighting the probe's high sensitivity. nih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | SSP4 |
| Fluorescein | - |
| Sodium Disulfide | Na₂S₂ |
Advanced Analytical Characterization and Performance Evaluation of Ssp4
Spectroscopic Analysis of Fluorescence Response
The interaction of SSP4 with sulfane sulfurs elicits a significant fluorescence "turn-on" response, which is central to its detection mechanism. The analysis of this response involves characterizing its spectral properties and temporal dynamics.
Upon reaction with sulfane sulfur species, the resulting product, fluorescein (B123965), exhibits distinct spectral properties. The molecule is excited by light at a wavelength of approximately 494 nm and emits light at a maximum wavelength of about 515 nm. glpbio.commedchemexpress.com Some studies have also reported excitation and emission maxima at 482 nm and 515 nm, respectively. dojindo.com This strong green fluorescence is the basis for the quantitative detection of sulfane sulfurs. dojindo.com
Table 1: Spectral Properties of SSP4 After Reaction
| Parameter | Wavelength (nm) |
|---|---|
| Excitation Maximum (Ex) | 494 |
The reaction between SSP4 and sulfane sulfurs is time-dependent. In a standard phosphate-buffered saline (PBS) solution (50 mM, pH 7.4), the fluorescence intensity of SSP4 shows a rapid increase upon exposure to a sulfane sulfur model like Na₂S₂ and reaches a stable plateau in approximately 45 minutes. nih.gov
The reaction kinetics can be significantly accelerated by the use of surfactants. The cationic surfactant Cetyltrimethylammonium bromide (CTAB) has been shown to be particularly effective, promoting a complete fluorescence turn-on in less than one minute. nih.gov The non-ionic surfactant Triton X-100 also enhances the reaction rate, though it is slightly slower, reaching a plateau in about 5 to 10 minutes. nih.gov Conversely, the anionic surfactant Sodium dodecyl sulfate (B86663) (SDS) was found to decrease both the reaction rate and the fluorescence intensity. nih.gov For consistent experimental results, a 20-minute incubation time with 25 μM CTAB is often considered optimal. nih.gov
Table 2: Time to Reach Fluorescence Plateau for SSP4
| Condition | Time to Plateau |
|---|---|
| No Surfactant | ~45 minutes |
| With CTAB (25 μM) | < 1 minute |
Quantitative Performance Metrics
The utility of a fluorescent probe is defined by its quantitative performance, including its sensitivity, detection limits, and the range over which it provides a linear response.
SSP4 demonstrates high sensitivity for detecting sulfane sulfurs. nih.gov The limit of detection (LOD) for SSP4 has been calculated to be 28 nM. nih.govresearchgate.net This low detection limit confirms that the probe is suitable for identifying sulfane sulfurs at concentrations relevant to biological systems. nih.gov
The fluorescence response of SSP4 is proportional to the concentration of sulfane sulfurs within a specific range. When tested with varying concentrations of Na₂S₂, the fluorescence intensity of SSP4 increases linearly up to a concentration of 15 μM before beginning to reach a steady state. nih.govresearchgate.net This linear dynamic range allows for the quantification of sulfane sulfur levels in a sample.
Table 3: Quantitative Performance of SSP4
| Metric | Value |
|---|---|
| Limit of Detection (LOD) | 28 nM |
Chemical Selectivity Profiling
A critical feature of SSP4 is its high selectivity for sulfane sulfurs over other biologically relevant molecules. nih.gov
The probe shows a significant fluorescence response to representative sulfane sulfur species such as sodium disulfide (Na₂S₂), elemental sulfur (S₈), and cysteine-polysulfide, with responses reported to be over 900-fold greater than for other species. nih.gov
Furthermore, SSP4's fluorescence is not significantly affected by the presence of various other species, including many amino acids and metal ions. medchemexpress.comnih.gov However, its fluorescence can be inhibited by the presence of Copper(II) ions (Cu²⁺), which is likely due to the cation's coordination with the thiol groups on the probe. nih.gov
Table 4: Chemical Selectivity of SSP4
| Category | Species Tested | Observed Effect on Fluorescence |
|---|---|---|
| High Selectivity For | Sodium disulfide (Na₂S₂), Elemental sulfur (S₈), Cysteine-polysulfide | Strong fluorescence turn-on |
| No Significant Interference | Homocysteine, Methionine, Cysteine, Glutathione (B108866), N-acetyl-l-cysteine, Glycine, Tyrosine, Tryptophan, Arginine | Negligible change |
| No Significant Interference (Metal Ions) | Fe²⁺, Fe³⁺, Mg²⁺, Ca²⁺, Zn²⁺ | Negligible change |
| Inhibitory Species | Cu²⁺ | Fluorescence inhibited |
Stability and Optimal Reaction Conditions
pH Dependence and Robustness under Physiological pH Ranges
The efficiency and reliability of a fluorescent probe are intrinsically linked to its performance under varying pH conditions, particularly within the physiological range. SSP4 has been shown to function optimally within the normal biological pH range of approximately 6.5 to 8. nih.gov This makes it well-suited for applications in living cells and other biological systems where pH is tightly regulated.
The probe's effectiveness is diminished under acidic conditions (pH 4–6). nih.gov This can be attributed to the decreased nucleophilicity of the thiol residue on the probe at lower pH values, which is critical for its reaction with sulfane sulfurs. nih.gov Conversely, under more basic conditions (pH 9–10), the fluorescence response is also very low. nih.gov This is likely due to a decrease in the electrophilicity of the sulfane sulfur species under basic conditions, leading to a weaker or non-existent reaction with the probe. nih.gov
Importantly, SSP4 itself appears to be quite stable and resistant to hydrolysis, even at pH levels between 9 and 10, as no intrinsic fluorescence is observed under these conditions in the absence of sulfane sulfurs. nih.gov This stability underscores the probe's reliability and low background signal across a relevant pH spectrum. The robust performance of SSP4 within the physiological pH range is a key feature that enables its successful application for the detection of sulfane sulfurs in a variety of biological contexts.
Applications of Ssp4 in Biological Research Contexts
In Vitro Applications in Biochemical Systems
The ability of SSP4 to react selectively with sulfane sulfurs makes it an invaluable tool for studying the chemistry of these species in controlled in vitro environments. nih.gov
Detection and Quantification of Protein S-Persulfidation
Protein S-persulfidation is a post-translational modification where a sulfane sulfur atom is added to the thiol group of a cysteine residue, forming a persulfide (-SSH). This modification can significantly alter protein function. SSP4 has been instrumental in studying this process in various proteins. nih.govosti.gov
Researchers have established protocols for using SSP4 to detect and quantify persulfidation on model proteins like papain, bovine serum albumin (BSA), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govakita-u.ac.jp In these studies, the proteins are treated with a sulfane sulfur donor, and the resulting persulfidated proteins are incubated with SSP4. The increase in fluorescence intensity directly correlates with the level of protein persulfidation. nih.govresearchgate.net For instance, studies have shown that persulfidated BSA and GAPDH produce significantly higher fluorescence signals with SSP4 compared to their reduced, non-persulfidated forms. nih.govresearchgate.net A comparison between SSP4 and a similar probe, SSP2, revealed that SSP4 is more sensitive for detecting persulfidated proteins. nih.govresearchgate.net
Table 1: SSP4-Based Detection of Persulfidation in Model Proteins This table is interactive. You can sort and filter the data.
| Protein Model | Key Finding | Reference |
|---|---|---|
| Papain | SSP4 is more sensitive than SSP2 for detecting persulfidated papain. | nih.govresearchgate.net |
| Bovine Serum Albumin (BSA) | Persulfidated BSA yields significantly higher fluorescence with SSP4 compared to the reduced form. | nih.govosti.govresearchgate.net |
SSP4 has been applied to investigate the persulfidation of human protein disulfide isomerase (PDI), an enzyme crucial for protein folding in the endoplasmic reticulum. nih.govakita-u.ac.jpnih.gov PDI contains multiple cysteine residues that can potentially undergo this modification. researchgate.net Studies using SSP4 have revealed that persulfidation is not limited to the active site cysteines of PDI. nih.govakita-u.ac.jpnih.gov Furthermore, treatment with a sulfane sulfur donor was found to affect the reductase activity of PDI. nih.govakita-u.ac.jpnih.gov Experiments with a mutant PDI, where all active site cysteines were replaced, still showed a significant fluorescence response with SSP4 after treatment with a sulfane sulfur donor, confirming that non-active site cysteines can be persulfidated. researchgate.net
Probing Small Molecule Sulfane Sulfur Dynamics (e.g., Persulfide, Polysulfide, Elemental Sulfur)
SSP4 is highly selective for small molecule sulfane sulfur species, including persulfides, polysulfides, and elemental sulfur. nih.govnih.gov It does not react significantly with other biologically relevant sulfur-containing molecules like cysteine, glutathione (B108866), or hydrogen sulfide (B99878). nih.gov This high selectivity allows researchers to specifically monitor the dynamics of sulfane sulfurs in solution. The probe has been used to follow the generation of polysulfides from the oxidation of hydrogen sulfide by various compounds. mdpi.com The reaction of SSP4 with sulfane sulfurs is rapid, with fluorescence reaching a plateau in approximately 45 minutes, enabling near real-time tracking of these reactive species. nih.gov
Cellular Bioimaging and Intracellular Localization Studies
A key application of SSP4 is in the visualization of sulfane sulfurs within living cells, providing spatial and temporal information about their distribution. mdpi.comdojindo.cominterchim.frdojindo.co.jp
Real-Time Visualization of Exogenous Sulfane Sulfur in Cultured Cells
SSP4 has been successfully used for the bioimaging of exogenously applied sulfane sulfurs in various cultured cell lines, including HeLa, COS-7, and HEK293T cells. nih.gov In these experiments, cells are first loaded with SSP4 and then treated with a sulfane sulfur donor, such as sodium disulfide (Na₂S₂). nih.gov The resulting increase in intracellular fluorescence can be observed using fluorescence microscopy, demonstrating the probe's ability to sensitively detect the influx and presence of sulfane sulfurs in real-time. nih.gov Even at low concentrations, SSP4 generates a strong fluorescent signal in the presence of exogenous sulfane sulfurs, highlighting its high sensitivity for intracellular detection. nih.gov
Monitoring Endogenous Sulfane Sulfur Production and Distribution in Diverse Cell Lines (e.g., HeLa, COS-7, HEK293T, SH-SY5Y, RAW264.7, EA.hy926)
Sulfane Sulfur Probe 4 (SSP4) is a fluorescent probe that has proven effective for the bioimaging of both exogenously supplied and endogenously produced sulfane sulfurs across a variety of cell lines. acs.org Its ability to selectively react with sulfane sulfur species, which include persulfides, polysulfides, and hydropersulfides, results in the formation of fluorescein (B123965), emitting a strong green fluorescence. mdpi.comsupersulfide-proj.com This characteristic allows for the sensitive detection and imaging of these reactive sulfur species in cellular environments. supersulfide-proj.comresearchgate.net
Protocols for the application of SSP4 in cell lines such as HeLa, COS-7, and HEK293T have been established. acs.org Studies have demonstrated that even low concentrations of SSP4 can generate a robust fluorescence signal, confirming its high sensitivity for intracellular sulfane sulfur detection. acs.org For instance, in HEK293T and HeLa cells, SSP4 has been used to visualize the increase in intracellular sulfane sulfur levels following specific treatments. nih.gov
In the human neuroblastoma cell line SH-SY5Y, SSP4 has been utilized to investigate the roles of sulfane sulfur in neuroprotection. acs.org Research has shown that increased intracellular sulfur levels, detected by SSP4, may be beneficial in guarding against neurodegenerative diseases. acs.org Other studies have also employed SSP4 to image sulfane sulfur in SH-SY5Y cells to understand its response to conditions like hypoxic stress. nih.gov
The probe has also been applied to macrophage cell lines, such as the mouse-derived RAW264.7 and the human-derived THP-1 monocytes. In these cells, SSP4 staining followed by flow cytometry revealed that stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) triggers a significant increase in sulfane sulfur (S⁰) levels. rsc.org This application is crucial for understanding the role of sulfane sulfur in inflammatory responses. rsc.orgresearchgate.net
Furthermore, SSP4 has been instrumental in studying endothelial cells. In the human umbilical vein endothelial cell line EA.hy926, SSP4 combined with flow cytometry was used to evaluate sulfane sulfur levels. x-mol.com These experiments demonstrated that the uremic toxin lanthionine (B1674491) hampers the release of hydrogen sulfide (H₂S) and reduces the cellular content of sulfane sulfur. x-mol.com This method provides a quantitative alternative to classic imaging for assessing sulfane sulfur content in biological samples.
Table 1: Summary of SSP4 Applications in Diverse Cell Lines This table is interactive. Click on the headers to sort.
| Cell Line | Organism/Tissue Origin | Key Research Finding with SSP4 | Reference(s) |
|---|---|---|---|
| HeLa | Human Cervical Cancer | Efficiently detects exogenous and endogenous sulfane sulfurs; used to establish imaging protocols. | acs.orgnih.gov |
| COS-7 | Monkey Kidney Fibroblast | Used to detect H₂S₃ produced by the enzyme 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST). | |
| HEK293T | Human Embryonic Kidney | Utilized to image intracellular supersulfide enhancement after photoirradiation of a donor compound. | nih.gov |
| SH-SY5Y | Human Neuroblastoma | Determined that increased intracellular sulfane sulfur levels may protect against neurodegenerative diseases; used to image sulfane sulfur under hypoxic stress. | acs.orgnih.gov |
| RAW264.7 | Mouse Macrophage | Revealed that LPS/IFN-γ stimulation significantly increases intracellular sulfane sulfur levels; used to evaluate prodrug activation. | rsc.orgresearchgate.net |
| EA.hy926 | Human Endothelial Hybrid | Showed that the uremic toxin lanthionine reduces intracellular sulfane sulfur content; used for quantitative flow cytometry analysis. | x-mol.com |
In Vivo Applications and Organismal Studies
Beyond cell culture, SSP4 has been applied to detect and image sulfane sulfur species in whole organisms, providing insights into their physiological roles in both plants and mammals.
Detection and Imaging of Polysulfides in Plant Tissues (e.g., Lotus japonicus seedling roots, Arabidopsis thaliana roots)
SSP4 has been successfully used to detect polysulfides in plant tissues. researchgate.net In the model legume Lotus japonicus, SSP4 was employed to clarify the involvement of reactive sulfur species (RSS) in root nodule symbiosis. researchgate.net Seedlings treated with SSP4 showed a distinct fluorescence in the roots, which was stronger than in untreated roots. researchgate.net When the roots were pre-treated with a sulfane sulfur donor (Na₂S₃), the fluorescence intensity from SSP4 was further enhanced, confirming that the probe can detect changes in polysulfide levels in plant tissue. researchgate.net These studies also revealed that polysulfides were localized in the infection threads within root hairs and in the infected cells of nodules, suggesting they may play a positive regulatory role in the infection process. researchgate.net
While SSP4 has been established for use in Lotus japonicus, and other fluorescent probes have been successfully used to image sulfane sulfur in the roots of Arabidopsis thaliana, specific studies detailing the application of SSP4 in Arabidopsis thaliana were not identified in the reviewed sources. acs.org Research on Arabidopsis thaliana has shown that sulfane sulfur levels correlate with growth stages, suggesting these molecules may act as signals to promote plant growth and root elongation. acs.orgrsc.org
Assessment of Sulfane Sulfur Levels in Mammalian Tissues (e.g., Primary Mouse Neurons, Murine Organs)
SSP4 has been utilized for the assessment of sulfane sulfur in various mammalian tissues. mdpi.com One key application has been in the study of the nervous system, where SSP4 was used to determine the localization of hydrogen trisulfide (H₂S₃) in primary mouse neurons. mdpi.com
Additionally, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method has been developed that uses SSP4 to selectively and quantitatively detect endogenously generated polysulfides in biological samples, including various murine organs. This method demonstrated significant variability in the activity of H₂S-generating enzymes across different organs. Despite this variability, the SSP4-based assay was sensitive enough to detect intracellular polysulfide levels in the nanomolar range. It was instrumental in identifying cystathionine (B15957) γ-lyase as the primary source of intracellular sulfane sulfur species in murine endothelial cells and hearts.
Table 2: Summary of SSP4 Applications in Organismal Studies This table is interactive. Click on the headers to sort.
| Organism | Tissue/Organ | Key Research Finding with SSP4 | Reference(s) |
|---|---|---|---|
| Lotus japonicus | Seedling Roots | Detected endogenous polysulfides; observed increased fluorescence with a sulfane sulfur donor; localized polysulfides to infection threads and nodule cells. | researchgate.net |
| Mouse | Primary Neurons | Used to determine the localization of H₂S₃. | mdpi.com |
| Mouse | Murine Organs (e.g., Heart) | Quantified endogenous polysulfide production; identified cystathionine γ-lyase as a major source of sulfane sulfur in endothelial cells and hearts. |
Ssp4 S Contribution to Understanding Sulfane Sulfur Biology and Signaling Pathways
Elucidating the Role of Protein Persulfidation in Cellular Processes
Protein persulfidation, the modification of cysteine residues to form persulfides (-SSH), is a key post-translational modification involved in redox signaling. SSP4 has been instrumental in detecting and understanding this process.
Protocols have been developed for the effective use of SSP4 in the detection of persulfidated proteins. nih.gov Studies have successfully applied SSP4 to demonstrate its effectiveness in identifying protein persulfidation on various protein models, including papain, bovine serum albumin (BSA), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov A notable application of SSP4 was in the study of human protein disulfide isomerase (PDI), a protein with reactive cysteines. This research led to the discovery that persulfidation can occur on PDI's non-active site cysteines, and this modification affects the protein's reductase activity. nih.gov This finding highlights the ability of SSP4 to facilitate the discovery of novel regulatory mechanisms in cellular processes. nih.govnih.gov
The sensitivity of SSP4 has been shown to be superior to its predecessor, SSP2, for detecting persulfidated proteins. nih.gov This enhanced sensitivity allows for the detection of subtle changes in protein persulfidation, providing a more nuanced understanding of its role in cellular function.
Implications for Cellular Redox Homeostasis and Signal Transduction Pathways
Cellular redox homeostasis is the dynamic balance between oxidizing and reducing reactions, which is fundamental for proper cellular function. researchgate.net Sulfane sulfurs, through mechanisms like protein persulfidation, are emerging as key regulators of this balance and are integral to various signal transduction pathways. nih.govcaymanchem.com
SSP4, by allowing the specific detection of sulfane sulfurs, helps to elucidate their role in maintaining redox homeostasis. The modification of proteins via persulfidation can alter their function, thereby influencing signaling cascades that are sensitive to the cellular redox state. For example, the persulfidation of signaling proteins can protect them from irreversible oxidation by ROS, thus preserving their function under conditions of oxidative stress. The ability to visualize and quantify changes in sulfane sulfur levels with SSP4 provides a means to study how cells respond to redox challenges and how these responses are transduced into specific physiological outcomes.
Uncovering Physiological Functions in Diverse Biological Systems
The application of SSP4 has extended to various biological systems, revealing the diverse physiological roles of sulfane sulfurs.
Role in Plant Root Nodule Symbiosis
In the symbiotic relationship between legumes and rhizobia bacteria, the formation of root nodules for nitrogen fixation is a highly regulated process involving complex signaling exchanges. SSP4 has been pivotal in uncovering the role of sulfane sulfurs in this process in the model legume Lotus japonicus. nih.govcaymanchem.com
Using SSP4, researchers have detected polysulfides in the roots of L. japonicus. nih.gov Furthermore, these reactive sulfur species were localized in infection threads within the root hairs and in the infected cells of the nodules, indicating their presence at critical sites of the symbiotic interaction. nih.govnih.gov
Crucially, the modulation of sulfane sulfur levels was shown to directly impact the symbiotic process. The application of a sulfane sulfur donor, which increased the levels of polysulfides as detected by SSP4, led to a significant increase in the number of infection threads and nodules. nih.govnih.gov This finding suggests a positive regulatory role for sulfane sulfurs in the initial stages of the symbiosis.
However, the study also revealed a more complex regulatory role. When mature nodules were treated with the sulfane sulfur donor, their nitrogenase activity was significantly reduced. nih.govnih.gov This indicates that while sulfane sulfurs are important for the establishment of the symbiosis, their concentration must be tightly controlled in mature nodules to ensure optimal nitrogen fixation. These findings, enabled by SSP4, highlight the intricate role of sulfane sulfurs and their interplay with other signaling molecules like NO and ROS in regulating legume-rhizobia symbiosis. nih.gov
**Interactive Data Table: Effects of a Sulfane Sulfur Donor on Signaling Molecules and Symbiotic Structures in *Lotus japonicus***
The following table summarizes the observed effects of applying a sulfane sulfur donor (Na₂S₃) on various parameters in Lotus japonicus, as detected in studies utilizing SSP4 and other specific probes.
| Parameter Measured | Location | Effect of Sulfane Sulfur Donor | Implication |
| Polysulfide Levels (detected by SSP4) | Roots | Increased | Confirms donor efficacy and role of sulfane sulfur |
| Hydrogen Sulfide (B99878) (H₂S) Levels | Roots | Increased | Shows interplay with H₂S metabolism |
| Nitric Oxide (NO) Levels | Roots | Decreased | Indicates cross-talk with NO signaling |
| Reactive Oxygen Species (ROS) Levels | Roots | Decreased | Suggests a role in modulating oxidative stress |
| Number of Infection Threads | Roots | Increased | Positive regulation of early symbiotic events |
| Number of Nodules | Roots | Increased | Promotes nodule formation |
| Nitrogenase Activity | Nodules | Decreased | Suggests a need for precise regulation in mature nodules |
Association with Plant Growth and Root Elongation
The investigation into the roles of sulfane sulfurs in plant biology has been significantly advanced by the use of fluorescent probes like Sulfane Sulfur Probe 4 (SSP4). Research has demonstrated the utility of SSP4 in detecting polysulfides within the roots of Lotus japonicus seedlings, highlighting its applicability in plant science. caymanchem.com While direct studies using SSP4 to correlate sulfane sulfur levels with root elongation are documented, closely related research provides compelling evidence for this association.
A study utilizing a near-infrared fluorescent probe, SSNIP, which shares structural similarities with SSP4, has been instrumental in visualizing sulfane sulfurs in Arabidopsis thaliana roots. researchgate.net This research revealed that the concentration of endogenous sulfane sulfurs in the roots correlates with the different growth stages of the plant. researchgate.net This finding strongly suggests that sulfane sulfurs are involved as signaling molecules in plant physiology, playing a role in promoting both plant growth and the elongation of roots. researchgate.net Further studies have established that the availability of sulfur in the form of sulfate (B86663) can regulate the primary root elongation in Arabidopsis thaliana by influencing the levels of endogenous auxin and maintaining the root stem cell niche. nih.gov
| Plant Species | Probe Used | Key Finding | Implication for Growth |
| Lotus japonicus | SSP4 | Detected polysulfides in seedling roots. caymanchem.com | Establishes the presence of sulfane sulfurs in roots. |
| Arabidopsis thaliana | SSNIP | Sulfane sulfur levels correlate with root growth stages. researchgate.net | Suggests sulfane sulfurs act as signaling molecules to promote root elongation. researchgate.net |
| Arabidopsis thaliana | N/A (Physiological Study) | Low sulfate levels promote primary root elongation by affecting auxin levels. nih.gov | Provides a mechanism by which sulfur compounds influence root development. |
Activation of Transient Receptor Potential Ankyrin 1 (TRPA1) Channels
This compound (SSP4) has been pivotal in elucidating the connection between sulfane sulfurs and the activation of Transient Receptor Potential Ankyrin 1 (TRPA1) channels. TRPA1 channels are known to be activated by various pungent and irritant compounds, and emerging evidence has identified sulfane sulfurs as key activators. mdpi.comnih.gov
Studies have shown that polysulfides (H₂Sₙ), a type of sulfane sulfur, are potent activators of TRPA1 channels, more so than hydrogen sulfide (H₂S) itself. mdpi.com The role of SSP4 in this context is to confirm the presence of these polysulfides. For instance, research has demonstrated the production of H₂Sₙ in peritoneal mast cells. In these experiments, the application of an H₂S donor (GYY4137) and a nitric oxide (NO) donor (DEA NONOate) led to the generation of products that were detected using the SSP4 probe. mdpi.com The detection of these sulfane sulfurs by SSP4 was linked to the subsequent activation of Ca²⁺ channels in the mast cells, a hallmark of TRPA1 channel activation. mdpi.com This demonstrates the utility of SSP4 in identifying the specific signaling molecules (sulfane sulfurs) responsible for triggering the TRPA1-mediated physiological response. mdpi.com
| Biological System | Method | Finding | Significance |
| Astrocytes, Bladder | Physiological assays | H₂Sₙ are more potent activators of TRPA1 channels than H₂S. mdpi.com | Identifies polysulfides as key signaling molecules for TRPA1. |
| Peritoneal mast cells | Use of H₂S/NO donors and SSP4 probe | SSP4 detected the formation of polysulfides (H₂Sₙ). mdpi.com | Confirms the generation of the TRPA1 activator. |
| Peritoneal mast cells | Ca²⁺ influx measurement | Detected polysulfides activate Ca²⁺ channels. mdpi.com | Links the presence of sulfane sulfurs (detected by SSP4) to the physiological response of TRPA1 activation. |
Influence on Microbial Metabolism (e.g., Actinorhodin Production in Streptomyces coelicolor)
The fluorescent probe SSP4 has provided critical insights into the influence of sulfane sulfurs on the metabolism of microorganisms, particularly in the production of secondary metabolites like antibiotics. A notable example is its use in studying the bacterium Streptomyces coelicolor, which produces the blue-pigmented antibiotic actinorhodin. nih.govresearchgate.net
In a study investigating the regulation of actinorhodin production, SSP4 was used to measure intracellular levels of sulfane sulfur. nih.gov The research found a direct correlation between the concentration of sulfane sulfur and the synthesis of actinorhodin. Both the addition of an external source of sulfane sulfur and the endogenous generation of these species led to an increase in actinorhodin production and also accelerated the formation of spores. nih.gov
To further solidify this link, a mutant strain of S. coelicolor (ΔSccsoR) was created. This mutant showed decreased intracellular sulfane sulfur levels, as detected by lower fluorescence from the SSP4 probe. nih.gov Concurrently, this mutant strain exhibited a marked decrease in both actinorhodin production and spore formation. nih.gov These findings, enabled by the quantitative measurements afforded by SSP4, demonstrate that sulfane sulfur acts as a signaling molecule that activates the production of the antibiotic actinorhodin in S. coelicolor. nih.gov The regulation of actinorhodin synthesis is complex, involving specific transcriptional activator genes such as actII-ORF4, and can be influenced by various environmental factors and metabolic states, including the availability of signaling molecules like cAMP. nih.govfrontiersin.org
| S. coelicolor Strain | Condition | Intracellular Sulfane Sulfur (SSP4 Fluorescence) | Actinorhodin Production |
| Wild Type | Control | Baseline | Normal |
| Wild Type | Exogenous Sulfane Sulfur Added | Increased | Increased |
| ΔSccsoR Mutant | Control | Low | Decreased |
Comparative Analysis and Future Perspectives in Sulfane Sulfur Probe Development
Comparative Performance of SSP4 with Other Sulfane Sulfur Probes
The efficacy of a fluorescent probe is determined by its sensitivity, selectivity, and applicability in complex biological environments. SSP4 has been a widely used tool, but its performance is best understood in comparison to its predecessors and other contemporary probes.
Distinctions from Earlier SSP Series (SSP1, SSP2)
The development of the SSP series marked a significant step forward in detecting sulfane sulfurs. semanticscholar.orgnih.govmdpi.com The initial probes, SSP1 and SSP2, were designed based on a reaction where the probe's nucleophilic thiol group attacks the electrophilic sulfane sulfur, leading to an intramolecular cyclization that releases a fluorophore and "turns on" fluorescence. semanticscholar.orgnih.govnih.gov
While both SSP1 and SSP2 demonstrated high selectivity for sulfane sulfurs over other reactive sulfur species like hydrogen sulfide (B99878) (H2S), cysteine, and glutathione (B108866), they had limitations. semanticscholar.orgnih.govnih.gov SSP1 suffered from lower stability, and SSP2, while more sensitive than SSP1, still had room for improvement. nih.govresearchgate.net SSP2 showed a 50-fold fluorescence enhancement in the presence of a persulfide donor, whereas SSP1 showed a 25 to 33-fold increase. nih.govresearchgate.net
SSP4 was developed to address these issues, offering enhanced sensitivity for detecting persulfidated proteins compared to SSP2, even with two reaction sites. nih.gov It is based on a fluorescein (B123965) scaffold and, like its predecessors, reacts with sulfane sulfurs to emit a strong green fluorescence. dojindo.comdojindo.co.jp This improved sensitivity makes SSP4 a more robust tool for studying protein S-persulfidation. nih.gov
Table 1: Comparison of SSP Series Probes
| Feature | SSP1 | SSP2 | SSP4 |
|---|---|---|---|
| Scaffold | Coumarin | Fluorescein | Fluorescein |
| Fluorescence Enhancement | ~25-33 fold | ~50-60 fold | High Sensitivity |
| Key Advantage | First generation probe | Higher sensitivity than SSP1 | Improved stability and sensitivity for protein-bound sulfane sulfurs |
| Limitation | Lower stability | Moderate sensitivity | Potential for interference from certain metal ions like Cu2+ |
Advantages over Protein-Based Fluorescent Probes (e.g., psGFP)
Protein-based fluorescent probes, such as the polysulfide-sensitive green fluorescent protein (psGFP), offer an alternative approach to detecting sulfane sulfurs. nih.govmdpi.com A key advantage of these protein-based probes is the ease with which they can be targeted to specific subcellular organelles by fusing them with targeting signal peptides. nih.govmdpi.com psGFP works by introducing a pair of cysteine residues that form internal polysulfide bonds in the presence of sulfane sulfurs, altering the protein's fluorescence. mdpi.comresearchgate.net
However, small-molecule probes like SSP4 have distinct advantages. They are generally easier to use and can be more readily applied to a wider range of biological systems and for real-time imaging in living cells and tissues. nih.govmdpi.com While protein-based probes are powerful for studying sulfane sulfur dynamics within specific organelles, their application in broader biological contexts can be more complex than that of small-molecule probes. nih.gov
Comparison with Other Thiol-Based and Selenol-Based Probes
The landscape of sulfane sulfur detection includes a variety of other probes that utilize either thiol (-SH) or selenol (-SeH) groups as the reactive site.
Thiol-Based Probes:
SSip-1: A notable feature of SSip-1 is its reversibility. Unlike the SSP series, which shows an irreversible fluorescence enhancement, SSip-1 can be used to monitor the dynamic changes of sulfane sulfur levels. semanticscholar.orgnih.gov It becomes fluorescent in the presence of sulfane sulfurs and its fluorescence is quenched by reducing agents like glutathione (GSH), allowing for repeated cycles of detection. semanticscholar.org
Mito-SH: This probe incorporates a thiol group as the reaction site and is specifically designed to target mitochondria. mdpi.com It utilizes an azo-BODIPY fluorophore that emits in the near-infrared (NIR) region, which is advantageous for deeper tissue imaging. mdpi.comrsc.org Upon reaction with sulfane sulfurs, Mito-SH exhibits a 10-fold enhancement in emission intensity. mdpi.com
Selenol-Based Probes: The selenol group is a stronger nucleophile than the thiol group, which can lead to faster reaction kinetics and potentially higher sensitivity.
Mito-SeH and BD-diSeH: These probes utilize a selenol group to react with sulfane sulfurs. rsc.orgifmmi.comnih.gov The reaction involves the formation of a selenosulfide intermediate, followed by intramolecular cyclization to release the fluorophore. nih.gov Mito-SeH is also targeted to the mitochondria. nih.gov BD-diSeH is a near-infrared (NIR) probe that has been used for imaging sulfane sulfur changes in cells and in vivo under hypoxic stress. rsc.orgifmmi.com
SSNIP: This is another NIR fluorescent probe designed for the selective imaging of sulfane sulfur. acs.orgacs.org It has been successfully used to monitor endogenous sulfane sulfur in plant tissues, a challenging application. acs.orgacs.orgnih.gov
Table 2: Comparison of SSP4 with Other Thiol and Selenol-Based Probes
| Probe | Reactive Group | Key Feature | Targeting |
|---|---|---|---|
| SSP4 | Thiol | High sensitivity for protein-bound sulfane sulfurs | General intracellular |
| SSip-1 | Thiol | Reversible detection | General intracellular |
| Mito-SH | Thiol | Mitochondria-targeted, NIR emission | Mitochondria |
| Mito-SeH | Selenol | Mitochondria-targeted, potentially higher sensitivity | Mitochondria |
| BD-diSeH | Selenol | NIR emission, used in hypoxia studies | General intracellular |
| SSNIP | Not specified | NIR emission, used in plant imaging | General intracellular |
Advanced Imaging Modalities and Targeted Probes
The field of fluorescent probe development is continually advancing, with a focus on creating probes that offer deeper tissue penetration and the ability to visualize sulfane sulfurs within specific cellular compartments.
Near-Infrared (NIR) Fluorescent Probes for Deeper Tissue Penetration
A significant challenge in fluorescence imaging is the limited penetration of visible light through biological tissues and the interference from autofluorescence. Near-infrared (NIR) fluorescent probes, with emission wavelengths typically between 650 and 900 nm, help to overcome these limitations. rsc.orgrsc.org
Several NIR probes for sulfane sulfur have been developed, including:
BD-diSH and BD-diSeH: These probes are based on an azo-BODIPY fluorophore and have been used for imaging sulfane sulfur in living cells and in vivo. rsc.orgifmmi.comrsc.org
SSNIP: This probe has demonstrated the ability to detect sulfane sulfur in living plant tissues, showcasing the utility of NIR probes in diverse biological systems. acs.orgacs.orgnih.gov
Mito-SH and Mito-SeH: By combining a NIR fluorophore with a mitochondria-targeting moiety, these probes allow for the specific detection of sulfane sulfurs in this organelle with the benefits of deep tissue imaging. mdpi.comrsc.orgnih.gov
Organelle-Targeted Fluorescent Probes
To understand the specific roles of sulfane sulfurs in different cellular processes, it is crucial to be able to measure their levels within specific organelles. nih.govnih.gov This has led to the development of probes that are directed to particular subcellular locations. nih.govnsf.govacs.orgencyclopedia.pub
Mitochondrial-Targeted Probes: Mitochondria are a key site of reactive oxygen species production and redox signaling. semanticscholar.org Probes like Mito-SH and Mito-SeH use a lipophilic triphenylphosphonium cation to accumulate within the mitochondria, driven by the mitochondrial membrane potential. mdpi.comrsc.orgnih.gov This allows for the investigation of the role of sulfane sulfurs in mitochondrial function and pathology, such as in ischemia. rsc.org
Endoplasmic Reticulum (ER)-Targeted Probes: The ER is another important organelle involved in protein folding and stress responses. mdpi.com While fewer probes have been developed for ER-targeted sulfane sulfur detection, some have shown selective localization within the ER through colocalization experiments. mdpi.com For instance, the probe M-H2S has been used to sense H2S in the ER. acs.org The development of more specific ER-targeted sulfane sulfur probes is an active area of research. mdpi.com
Methodological Advancements Incorporating SSP4
The versatility of SSP4 has led to its integration into various analytical techniques, enhancing the quantitative and high-throughput analysis of sulfane sulfurs.
A significant advancement in the quantification of endogenous sulfane sulfurs has been the coupling of SSP4 with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This method leverages the specificity of SSP4 to react with sulfane sulfur species, such as polysulfides, to form a stable product, fluorescein, which can then be accurately quantified by LC-MS/MS. nih.govcaymanchem.com
This integrated approach offers several advantages over traditional fluorescence-based detection. It provides a more selective and sensitive quantification, capable of detecting intracellular polysulfide levels in the nanomolar range. nih.gov A key study demonstrated the application of an LC-MS/MS-based method using SSP4 to measure endogenously generated polysulfides in various murine organs and endothelial cells. nih.gov The results highlighted a significant variability in the activity of hydrogen sulfide (H₂S)-generating enzymes across different tissues and identified cystathionine (B15957) γ-lyase as a major source of intracellular sulfane sulfurs in murine endothelial cells and hearts. nih.gov
The general workflow for this method involves the reaction of SSP4 with sulfane sulfurs in a biological sample, followed by the extraction of the resulting fluorescein. This extract is then subjected to LC-MS/MS analysis for precise quantification. nih.gov The use of an internal standard, such as an isotopically labeled version of the analyte, can further enhance the accuracy of this quantification, a principle known as isotope dilution mass spectrometry. nih.gov
Table 1: Comparison of SSP4-Based Detection Methods
| Feature | Fluorescence Microscopy | Flow Cytometry | LC-MS/MS |
| Principle | Detection of fluorescence emission from the reaction product of SSP4 and sulfane sulfurs. nih.gov | Quantification of fluorescence intensity on a single-cell basis. semanticscholar.org | Mass-based quantification of the specific reaction product (fluorescein). nih.gov |
| Quantification | Semi-quantitative, based on fluorescence intensity. researchgate.net | Fully quantitative, measures fluorescence per cell. nih.gov | Highly quantitative, capable of detecting nanomolar concentrations. nih.gov |
| Throughput | Lower throughput, suitable for imaging individual cells or tissues. nih.gov | High throughput, capable of analyzing thousands of cells per second. semanticscholar.org | Moderate throughput, dependent on chromatography run times. nih.gov |
| Selectivity | High selectivity for sulfane sulfurs over other reactive sulfur species. nih.gov | High selectivity based on the SSP4 reaction. nih.gov | Very high selectivity due to mass-based detection of a specific product. nih.gov |
| Application | Cellular imaging of sulfane sulfur localization. caymanchem.com | Analysis of sulfane sulfur levels in cell populations. nih.gov | Absolute quantification of sulfane sulfurs in biological samples. nih.gov |
Flow cytometry has been adapted for the high-throughput analysis of intracellular sulfane sulfur levels using SSP4. nih.gov This method offers a quantitative and rapid alternative to traditional fluorescence microscopy. semanticscholar.orgnih.gov By labeling cells with SSP4, the fluorescence intensity of individual cells, which is proportional to their sulfane sulfur content, can be measured as they pass through a laser beam. researchgate.net
This technique has proven to be more direct and less time-consuming than microscopy for quantifying sulfane sulfur-related fluorescence. nih.gov It allows for the analysis of a large number of cells, providing statistically robust data on cell populations. semanticscholar.org Researchers have successfully employed flow cytometry with SSP4 to measure sulfane sulfur production in cell cultures, demonstrating its utility for studying the effects of various treatments on cellular sulfane sulfur levels. semanticscholar.orgnih.gov An optimized protocol for using SSP4 in flow cytometry has been developed, which involves reducing the concentrations of both SSP4 and the cell-permeabilizing agent cetyltrimethylammonium bromide (CTAB) to minimize cytotoxicity and improve the reliability of the results. semanticscholar.org
Future Directions in Sulfane Sulfur Chemical Biology
While significant progress has been made, the field of sulfane sulfur chemical biology continues to evolve, with several key areas ripe for future development.
A major frontier in sulfane sulfur research is the development of probes capable of targeting specific subcellular organelles. mdpi.comnsf.govnih.gov While many existing probes, including SSP4, primarily provide a whole-cell measurement, understanding the roles of sulfane sulfurs in distinct cellular microenvironments is crucial. mdpi.comnih.gov The functions of organelles like the endoplasmic reticulum (ER), Golgi apparatus, and lysosomes are interconnected, and the presence and fluctuation of sulfane sulfurs within these compartments are thought to have significant physiological and pathological implications. mdpi.com
Future probe design will likely incorporate specific targeting moieties that direct the probe to organelles such as the mitochondria, ER, or lysosomes. mdpi.com For instance, lipophilic cations like triphenylphosphonium are commonly used to target mitochondria due to their negative membrane potential. mdpi.com The development of such organelle-specific probes will enable a more detailed investigation of the subcellular production, trafficking, and function of sulfane sulfurs. nsf.govnih.gov
Most current sulfane sulfur probes, including SSP4, operate via an irreversible reaction, where the probe is consumed upon reacting with its target. nih.govmdpi.com This "turn-on" mechanism is effective for detection but does not allow for the monitoring of dynamic changes or decreases in sulfane sulfur concentrations in real-time.
A significant area of future research is the development of reversible sulfane sulfur probes. rsc.orgnih.gov Such probes would be capable of cycling between a "switched-off" and a "switched-on" state in response to fluctuating sulfane sulfur levels. One promising strategy involves utilizing the reversible binding of sulfane sulfur to other sulfur atoms, coupled with a reversible reaction mechanism like intramolecular spirocyclization. rsc.orgnih.govresearchgate.net The development of a reversible probe, SSip-1, has demonstrated the feasibility of this approach, showing the ability to monitor concentration changes of sulfane sulfur in living cells. nih.govresearchgate.net Further advancements in this area will be critical for understanding the dynamic regulation of sulfane sulfur homeostasis.
Achieving high spatiotemporal resolution and quantitative accuracy in the imaging of sulfane sulfurs within living cells remains a key challenge. Future advancements in imaging techniques are expected to play a crucial role in addressing this.
Techniques like X-ray fluorescence imaging (XFI) offer the potential for chemically specific mapping of sulfur species at subcellular resolutions. acs.org However, challenges such as potential sample damage from radiation and the need for specialized equipment like synchrotrons currently limit its widespread application. acs.org
Another promising avenue is the use of advanced microscopy techniques, such as super-resolution microscopy, in conjunction with new and improved fluorescent probes. Furthermore, the development of ratiometric fluorescent probes, which exhibit a shift in their emission or excitation wavelength upon binding to the analyte, can provide more accurate quantitative measurements by minimizing artifacts from probe concentration and excitation intensity variations. nsf.gov Additionally, techniques like NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) are pushing the boundaries of spatial resolution for isotopic analysis, which could potentially be adapted for high-resolution sulfur imaging. nih.govfrontiersin.org Continued innovation in both probe design and imaging technology will be essential for a more precise and dynamic understanding of sulfane sulfur biology.
Q & A
Q. What is the molecular mechanism of SSP4 in detecting sulfane sulfur species, and how does its fluorescence activation occur?
SSP4 reacts with sulfane sulfur (e.g., persulfides, polysulfides) via a nucleophilic substitution mechanism. The non-fluorescent thiosalicyl analog in SSP4 undergoes a reaction with sulfane sulfur, forming a persulfide intermediate. This intermediate triggers intramolecular cyclization, releasing fluorescein (excitation/emission: 494/515 nm) and generating fluorescence . Key steps include:
- Reagent preparation : Dissolve SSP4 in DMSO or DMF for stock solutions (1–10 mM) and pre-warm to 37°C to enhance solubility .
- Control experiments : Use thiol-blocking agents (e.g., N-ethylmaleimide) to confirm specificity for sulfane sulfur over free thiols .
Q. How should SSP4 stock solutions and working concentrations be optimized for in vitro assays?
- Solubility : SSP4 is soluble in DMSO, DMF, or chloroform. For aqueous buffers, use ≤1% DMSO to avoid cytotoxicity .
- Storage : Prepare aliquots at 1–10 mM and store at -80°C (6-month stability) or -20°C (1-month stability). Avoid freeze-thaw cycles .
- Dosage calibration : Titrate SSP4 concentrations (e.g., 1–20 µM) in pilot studies to balance signal intensity and background noise, especially in tissues with low sulfane sulfur levels .
Q. What are the limitations of SSP4 compared to newer reversible fluorescent probes (e.g., SSip-1)?
SSP4 reacts irreversibly with sulfane sulfur, making it unsuitable for real-time tracking of dynamic changes. In contrast, probes like SSip-1 use reversible spirocyclization mechanisms, enabling monitoring of sulfane sulfur fluctuations in response to glutathione (GSH) levels . For static endpoint measurements (e.g., fixed cells or tissues), SSP4 remains reliable due to its high sensitivity (~nM detection limit) .
Advanced Research Questions
Q. How can researchers address data contradictions arising from SSP4’s cross-reactivity with multiple sulfane sulfur species?
SSP4 detects all sulfane sulfur forms (e.g., H2S3, glutathione persulfide), which complicates species-specific quantification. To resolve this:
- Complementary assays : Pair SSP4 with LC-MS to identify specific sulfane sulfur adducts (e.g., Cys-SSH, GSSH) .
- Genetic models : Use knockout cell lines (e.g., cystathionine γ-lyase (CSE)-deficient) to correlate SSP4 signals with enzyme-specific sulfane sulfur production .
- Chemical quenching : Apply RSS scavengers (e.g., dithiothreitol) to distinguish between labile and protein-bound sulfane sulfur pools .
Q. What experimental designs are recommended for detecting sulfane sulfur in plant models (e.g., Lotus japonicus) using SSP4?
- Tissue preparation : Fix roots or nodules in paraformaldehyde (4%) to preserve sulfane sulfur localization .
- Imaging parameters : Use confocal microscopy with a 488 nm laser and 500–550 nm emission filter. Adjust laser power to avoid photobleaching .
- Quantitative analysis : Normalize fluorescence intensity to tissue autofluorescence controls (e.g., untreated seedlings) .
Q. How can SSP4 be integrated with other probes for multiplex imaging of sulfane sulfur and related reactive species (e.g., ROS, H2S)?
- Spectral compatibility : Combine SSP4 (green channel) with NIR probes (e.g., BD-diSH, 650–750 nm emission) to avoid overlap .
- Sequential staining : Pre-incubate cells with SSP4, then add ROS probes (e.g., CellROX) to minimize cross-reactivity .
- Data validation : Confirm colocalization patterns with organelle-specific dyes (e.g., MitoTracker for mitochondria) .
Q. What methodological pitfalls occur when quantifying sulfane sulfur in heterogeneous cell populations, and how can they be mitigated?
- Heterogeneity : Use flow cytometry to stratify SSP4 fluorescence by cell size/granularity. Apply gating to exclude dead cells (propidium iodide-positive) .
- Signal normalization : Express SSP4 signals as a ratio to constitutive markers (e.g., cytosolic GFP) .
- Calibration curves : Generate standard curves using Na2S4 spiked into cell lysates, validated by LC-MS .
Methodological Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
